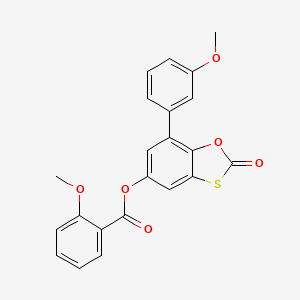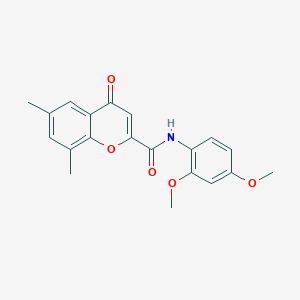![molecular formula C15H16N4O B11403681 5,6-Dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11403681.png)
5,6-Dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DIMETHYL-2-(2-PHENYLETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug design and synthesis.
Preparation Methods
The synthesis of 5,6-DIMETHYL-2-(2-PHENYLETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within a heterocyclic system . This rearrangement can be catalyzed by acids, bases, or heat and light, and is influenced by factors such as the degree of aza-substitution in the rings, the pH of the reaction medium, and the presence of electron-withdrawing groups .
Another method involves a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides. This eco-friendly method involves a tandem reaction that includes transamidation, nucleophilic addition, and subsequent condensation to yield the target compound in a short reaction time .
Chemical Reactions Analysis
5,6-DIMETHYL-2-(2-PHENYLETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Dimroth rearrangement is a notable reaction that this compound can undergo, which involves the isomerization of heterocycles through ring opening and closure . Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of antiviral agents due to its ability to undergo the Dimroth rearrangement . Additionally, it is used in the synthesis of energetic materials, which are compounds that release energy rapidly and are used in various industrial applications .
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-(2-PHENYLETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar compounds to 5,6-DIMETHYL-2-(2-PHENYLETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE include other triazolopyrimidines and pyrazolopyrimidines. These compounds share a similar heterocyclic structure and exhibit comparable biological activities. the unique substitution pattern of 5,6-DIMETHYL-2-(2-PHENYLETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE, such as the presence of the phenylethyl group, distinguishes it from other compounds and contributes to its specific biological properties .
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5,6-dimethyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H16N4O/c1-10-11(2)16-15-17-13(18-19(15)14(10)20)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,18) |
InChI Key |
KXOMVMAYPSMJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11403610.png)
![N,6-bis(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11403612.png)
![2-[(4-Fluorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11403615.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11403618.png)
![Diethyl {5-[(2-chlorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11403626.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11403627.png)
![N-(4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11403633.png)
![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11403636.png)
![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11403645.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B11403677.png)

![2-benzyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11403682.png)
